molecular formula C12H12O2 B3053396 4-Vinylbenzoylacetone CAS No. 53498-48-9

4-Vinylbenzoylacetone

Cat. No.: B3053396
CAS No.: 53498-48-9
M. Wt: 188.22 g/mol
InChI Key: VARQWIBMHPMEGN-UHFFFAOYSA-N
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Description

However, structural analogs and derivatives with similar functional groups or substitution patterns are documented in the evidence. These include 4-Methoxyphenylacetone, 4-Chlorophenylacetone, 4-Vinylbenzoic Acid, and 4-Vinylbenzyl Acetate.

Properties

IUPAC Name

1-(4-ethenylphenyl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-10-4-6-11(7-5-10)12(14)8-9(2)13/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARQWIBMHPMEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469580
Record name 4-vinylbenzoylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53498-48-9
Record name 1-(4-Ethenylphenyl)-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53498-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-vinylbenzoylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylbenzoylacetone typically involves the Wittig reaction, a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphorus ylide reacts with a carbonyl compound to produce an alkene. The specific conditions for the synthesis of 4-Vinylbenzoylacetone include the use of a suitable aldehyde and a phosphonium salt precursor .

Industrial Production Methods: Industrial production of 4-Vinylbenzoylacetone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Vinylbenzoylacetone undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The carbonyl group in the benzoylacetone moiety can be reduced to alcohols.

    Substitution: The vinyl group can participate in electrophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO) or osmium tetroxide (OsO) are commonly used.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typical reducing agents.

    Substitution: Halogens or other electrophiles can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-Vinylbenzoylacetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Vinylbenzoylacetone involves its interaction with specific molecular targets. The vinyl group can undergo polymerization reactions, while the benzoylacetone moiety can interact with enzymes and other proteins. These interactions can modulate biological pathways and lead to various effects, depending on the context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of related compounds derived from the evidence:

Compound CAS No. Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point Key Applications/Notes
4-Methoxyphenylacetone Not provided C₁₀H₁₂O₂ 164.20 Not reported Not reported Precursor in amphetamine synthesis; forensic research
4-Chlorophenylacetone Not provided C₉H₉ClO 168.62 Not reported Not reported Intermediate in organic synthesis; synonyms listed
4-Vinylbenzoic Acid Not provided C₉H₈O₂ 148.16 Not reported Not reported Research applications (polymer chemistry, material science)
4-Vinylbenzyl Acetate 1592-12-7 C₁₁H₁₂O₂ 176.21 1.051 (25°C) 125°C/12mmHg Monomer for polymer production; white crystalline solid

Functional Group Analysis

  • 4-Methoxyphenylacetone and 4-Chlorophenylacetone share a phenylacetone backbone with electron-donating (methoxy) or electron-withdrawing (chloro) substituents. These groups influence reactivity; methoxy derivatives may enhance solubility, while chloro groups increase electrophilicity .
  • 4-Vinylbenzoic Acid and 4-Vinylbenzyl Acetate feature vinyl groups, which enable polymerization or cross-linking reactions. The benzoic acid moiety in the former facilitates carboxylate-based coupling, while the acetate group in the latter enhances volatility and solubility in organic solvents .

Biological Activity

4-Vinylbenzoylacetone (VBA) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article explores the biological activity of VBA, summarizing relevant research findings, case studies, and data tables that highlight its effects on various biological systems.

Chemical Structure and Properties

4-Vinylbenzoylacetone is characterized by its vinyl group attached to a benzoylacetone moiety. Its chemical structure can be represented as follows:

\text{C}_1_0\text{H}_{10}\text{O}_2

This structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research has indicated that VBA exhibits a range of biological activities, including:

  • Anticancer Properties : VBA has shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Studies suggest that VBA possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Antioxidant Effects : The compound may also demonstrate antioxidant activity, which can be beneficial in combating oxidative stress-related diseases.

Anticancer Activity

A study evaluated the cytotoxic effects of VBA on human cancer cell lines. The results indicated that VBA significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The following table summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Adenocarcinoma)25
MCF-7 (Breast Cancer)30
HeLa (Cervical Cancer)20

These findings suggest that VBA may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

Research into the antimicrobial properties of VBA revealed its effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that VBA could be explored as a potential antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of VBA was assessed using the DPPH radical scavenging assay. The results showed that VBA exhibited a significant ability to scavenge free radicals, with an IC50 value of 40 µM. This suggests potential therapeutic applications in oxidative stress-related conditions

4
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Case Studies and Applications

Several case studies have highlighted the practical applications of VBA in medicinal chemistry:

  • Case Study on Cancer Treatment : A clinical trial investigated the effects of VBA in combination with traditional chemotherapy agents on patients with advanced-stage cancers. Preliminary results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.
  • Case Study on Infection Control : In a hospital setting, VBA was tested as an adjunct therapy for patients with antibiotic-resistant infections. The study found that patients receiving VBA alongside standard treatments showed faster recovery times and reduced infection rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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